molecular formula C10H17NO2 B8747993 N-[4-(2-oxoethyl)cyclohexyl]acetamide

N-[4-(2-oxoethyl)cyclohexyl]acetamide

Cat. No.: B8747993
M. Wt: 183.25 g/mol
InChI Key: YCHMBPAKTRVRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-oxoethyl)cyclohexyl]acetamide (CAS: 946599-01-5) is a cyclohexane derivative featuring a 2-oxoethyl substituent at the para position of the cyclohexyl ring and an acetamide group. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

N-[4-(2-oxoethyl)cyclohexyl]acetamide

InChI

InChI=1S/C10H17NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h7,9-10H,2-6H2,1H3,(H,11,13)

InChI Key

YCHMBPAKTRVRIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(CC1)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxoethyl)cyclohexyl]acetamide typically involves the reaction of trans-4-(2-Oxo-ethyl)-cyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxoethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-oxoethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-oxoethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexane Ring

N-(4-Oxocyclohexyl)acetamide (CAS 27514-08-5)
  • Structure : Features a ketone group directly on the cyclohexane ring (4-oxo) instead of a 2-oxoethyl chain.
  • Properties : Higher rigidity due to the ring-conjugated ketone. Synthesized via alkaline hydrolysis in acetonitrile (36% yield) .
2-Chloro-N-(4-ethylcyclohexyl)acetamide (CAS 915924-28-6)
  • Structure : Chlorine substituent on the acetamide and an ethyl group on the cyclohexane.
  • Properties: Molecular weight 203.71 g/mol, LogP 2.8, indicating higher lipophilicity.
  • Key Difference : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility relative to the target compound.
N-[4-(Cyclopentylmethyl)cyclohexyl]acetamide (CAS 37875-17-5)
  • Structure : Bulky cyclopentylmethyl substituent on the cyclohexane.
  • Properties : Higher steric hindrance likely reduces metabolic degradation but may limit access to sterically sensitive active sites .

Aromatic vs. Aliphatic Backbones

N-[4-(2-oxoethyl)phenyl]acetamide
  • Structure : Replaces the cyclohexane with a phenyl ring.
  • However, reduced metabolic stability compared to aliphatic cyclohexane derivatives .
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide
  • Structure: Dichlorophenoxy group attached to the acetamide.
  • Properties : Chlorine atoms increase molecular weight (316.23 g/mol) and enable halogen bonding. Crystal structure analysis reveals N–H⋯O hydrogen bonding, stabilizing solid-state packing .

Pharmacologically Active Analogs

ISRIB-A13 and ISRIB-A14
  • Structures: Phenoxy-substituted acetamides (e.g., 4-cyanophenoxy in ISRIB-A13).
  • Properties: Used as eIF2B antagonists. Electron-withdrawing groups (e.g., cyano) enhance binding affinity to eIF2B, with ISRIB-A14 synthesized in 86% yield .
  • Key Difference : The target compound lacks aromatic substituents, suggesting divergent biological targets.

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) LogP Key Substituents Pharmacological Notes References
N-[4-(2-oxoethyl)cyclohexyl]acetamide 195.26 ~1.5 2-oxoethyl, acetamide Research use; limited suppliers
N-(4-Oxocyclohexyl)acetamide 169.21 ~0.8 4-oxo, acetamide Kinetic studies in acetonitrile
2-Chloro-N-(4-ethylcyclohexyl)acetamide 203.71 2.8 Chloro, ethyl High lipophilicity
ISRIB-A14 513.34 3.2 3,4-Dichlorophenoxy eIF2B antagonist (86% yield)
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide 316.23 3.5 Dichlorophenoxy Protein interaction studies

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